2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGQUHJLUFJGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine, with the CAS number 1227585-42-3, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and relevant research findings.
The compound features a bromomethyl group, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring. These functional groups contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H4BrClF3N |
| Molecular Weight | 227.46 g/mol |
| CAS Number | 1227585-42-3 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, liposomal formulations containing similar pyridine derivatives have shown enhanced efficacy in targeting cancer cells. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest .
A notable study highlighted that encapsulated formulations of metallodrugs showed significantly higher tumor accumulation and apoptosis induction compared to non-encapsulated forms. This suggests that the structural features of pyridine derivatives can be optimized for improved therapeutic outcomes .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar structures can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's. The IC50 values for these compounds vary widely, indicating different levels of potency depending on the specific structural modifications .
Case Studies
-
Antimicrobial Efficacy
- A study conducted on several pyridine derivatives, including this compound, demonstrated potent antibacterial activity against MRSA strains with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Cancer Treatment Formulations
- Neuroprotective Activity
Scientific Research Applications
Medicinal Chemistry
Biological Activity:
Research indicates that 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine exhibits potential as an inhibitor of various protein kinases, which play crucial roles in cancer cell signaling pathways. Compounds with similar structures have been evaluated for their ability to inhibit mTORC and Pim kinases, both implicated in tumor growth and proliferation.
Case Study:
A study highlighted that derivatives of this compound demonstrated significant inhibitory effects on cancer cell lines. The interaction studies revealed its potential to disrupt the signaling pathways essential for tumor survival and growth, making it a candidate for further development in anticancer therapies.
Synthesis and Reactivity
Synthesis Methods:
The synthesis of this compound can be achieved through various methods, including the use of carbon tetrabromide and triphenylphosphine in dichloromethane under controlled conditions .
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Carbon tetrabromide with triphenylphosphine | 59% | Room temperature for 1 hour |
| N-Bromosuccinimide with azobis(cyanocyclohexanenitrile) | 28.4% | 90°C for 15 hours |
These methods illustrate the compound's versatility in synthetic applications, allowing for modifications that enhance its biological activity.
Material Science
Use as a Building Block:
Due to its unique structural features, this compound serves as a valuable building block for synthesizing more complex molecules in material science. Its halogenated nature allows for further functionalization, which can lead to materials with specific electronic or optical properties.
Example Applications:
- Synthesis of novel polymers with enhanced thermal stability.
- Development of advanced coatings with improved chemical resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS: 211122-40-6)
- Structural Difference : Bromine and chlorine substituents are swapped (bromo at position 5, chloro at position 2).
- bromomethyl at position 2), limiting its utility in nucleophilic substitution reactions. This isomer is less reactive in coupling reactions compared to the target compound .
5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5)
- Structural Difference : Bromomethyl group at position 5 (vs. position 2) and absence of chlorine.
- Impact : The lack of a chlorine atom at position 5 reduces steric hindrance but may decrease electrophilicity at the pyridine ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions .
Functional Group Variants
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS: 1227606-22-5)
- Structural Difference : Chloromethyl group replaces bromomethyl at position 2.
- Impact : The weaker leaving group (Cl vs. Br) results in slower nucleophilic substitution kinetics. This derivative is less favored in alkylation reactions but offers cost advantages in large-scale syntheses .
2-Bromo-3-chloro-5-methylpyridine
- Structural Difference : Trifluoromethyl group replaced by methyl at position 3.
- Impact: The electron-donating methyl group reduces ring electrophilicity, making the compound less reactive in electrophilic aromatic substitution.
Physicochemical Properties
- Density : The trifluoromethyl group increases density (~1.647 g/cm³ for analogs) compared to methyl-substituted derivatives (~1.3–1.5 g/cm³) .
- Stability : Bromomethyl and trifluoromethyl groups enhance stability under acidic conditions, while chlorine at position 5 may increase susceptibility to photodegradation .
Preparation Methods
Starting Material Synthesis
Synthesis of 2-chloro-3-(trifluoromethyl)pyridine : This intermediate is often prepared by chlorination and fluorination of methylpyridine derivatives (e.g., 3-picoline) through vapor-phase reactions involving chlorination followed by fluorination using catalysts such as iron fluoride at high temperatures (>300°C).
Preparation of 2-chloro-5-(trifluoromethyl)pyridine derivatives : These are synthesized via stepwise chlorination and fluorination of methylpyridines or chloromethylpyridines, which provide the trifluoromethylpyridine core with chlorine substituents at desired positions.
Bromomethylation Step
The introduction of the bromomethyl group at the 2-position is achieved by bromination of the methyl group attached to the pyridine ring. This can be done via radical bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the methyl substituent without affecting the pyridine ring or other substituents.
Alternatively, bromomethylation can be performed by first converting a methyl group into a hydroxymethyl or chloromethyl intermediate, followed by substitution with bromide ions.
Chlorination and Functional Group Control
The chlorine substituent at the 5-position is typically introduced or retained through selective chlorination reactions or by using chlorinated starting materials.
Control of substitution patterns is critical and achieved by careful selection of reaction conditions, such as temperature, solvents, and catalysts, to avoid over-chlorination or unwanted side reactions.
Representative Synthetic Route (Based on Related Pyridine Derivatives)
While direct detailed procedures for this compound are limited in the literature, analogous synthetic routes for related trifluoromethylpyridines provide a framework:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination of 3-picoline to 2-chloro-3-methylpyridine | Vapor phase, FeF3 catalyst, 300-380°C | High | Controls substitution pattern |
| 2 | Fluorination to introduce trifluoromethyl group | Vapor phase fluorination | Moderate to High | Converts methyl to trifluoromethyl |
| 3 | Bromination of methyl group to bromomethyl | NBS, radical initiator, solvent (e.g., CCl4), room temp | Moderate | Selective bromination |
| 4 | Purification and isolation | Extraction, distillation, crystallization | Variable | Ensures compound purity |
This general route aligns with the industrial processes used for trifluoromethylpyridine derivatives and can be adapted for this compound.
Detailed Research Findings and Data
Reaction Yields and Conditions
The vapor-phase chlorination/fluorination method for trifluoromethylpyridines achieves yields of trifluoromethylpyridine derivatives ranging from 60% to 80% depending on the substrate and reaction conditions.
Bromination of methyl groups with NBS typically provides yields between 60% and 85%, with reaction times ranging from 1 to 4 hours at ambient temperature.
Physicochemical and Analytical Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic signals for bromomethyl protons typically appearing downfield due to the electron-withdrawing effects of bromine and trifluoromethyl groups.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used for purity assessment, with retention times correlating to the expected polarity and molecular weight of the compound.
Comparative Table of Similar Pyridine Derivatives Synthesis
Summary and Outlook
The preparation of this compound involves strategic halogenation and trifluoromethylation steps, leveraging well-established industrial methods such as vapor-phase chlorination/fluorination and radical bromination. The trifluoromethyl group imparts distinctive electronic and steric properties, making the compound valuable for agrochemical and pharmaceutical applications.
Ongoing research continues to optimize these synthetic routes for higher yields, selectivity, and cost-effectiveness, with an emphasis on scalable processes suitable for industrial production. The integration of catalytic systems and greener reaction conditions is anticipated to further enhance the preparation methods of such fluorinated pyridine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
